2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile

CAS No.: 1087792-37-7

Cat. No.: VC2550631

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1087792-37-7 |

|---|---|

| Molecular Formula | C9H10N2O |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile |

| Standard InChI | InChI=1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 |

| Standard InChI Key | DQYBGDNUCFYOCC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1CC#N)C)C=O |

| Canonical SMILES | CC1=CC(=C(N1CC#N)C)C=O |

Introduction

Chemical Structure and Properties

Structural Features

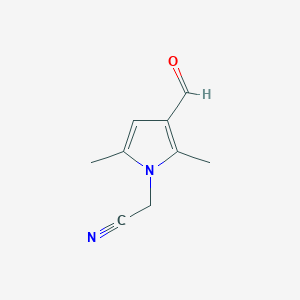

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile is characterized by a five-membered pyrrole ring with nitrogen as the heteroatom. The compound's structure includes several key features: a formyl group (-CHO) at the 3-position of the pyrrole ring, methyl groups at the 2 and 5 positions, and an acetonitrile group (-CH₂CN) attached to the nitrogen atom of the pyrrole . This combination of functional groups contributes to the compound's chemical reactivity and potential biological activity.

Chemical Identifiers

For reference and identification purposes, the key identifiers for 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile are presented in the following table:

| Identifier Type | Value |

|---|---|

| CAS Number | 1087792-37-7 |

| IUPAC Name | 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetonitrile |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| InChI | InChI=1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 |

| InChI Key | DQYBGDNUCFYOCC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N1CC#N)C)C=O |

| PubChem Compound ID | 39869824 |

Chemical Reactivity

Common Reactions

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile can participate in various chemical reactions due to its multiple functional groups. The most significant reactions include:

-

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with palladium catalysts.

-

Nucleophilic Addition: The formyl group can undergo nucleophilic addition reactions with various nucleophiles, including Grignard reagents and organolithium compounds.

-

Condensation Reactions: The aldehyde functionality can participate in condensation reactions with amines to form imines or with active methylene compounds to form olefinic products.

-

Electrophilic Substitution: Despite the electron-withdrawing effect of the formyl group, the pyrrole ring may still undergo electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to unsubstituted pyrroles .

Reaction Mechanisms

The reaction mechanisms involving 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile are dictated by the electronic and steric properties of its functional groups. For example, the oxidation of the formyl group to a carboxylic acid typically proceeds through a mechanism involving nucleophilic attack on the carbonyl carbon followed by electron rearrangement.

Similarly, the reduction of the nitrile group to an amine involves the addition of hydride to the carbon atom of the nitrile, forming an imine intermediate that is subsequently reduced to the amine. These transformations are fundamental in organic synthesis and can be utilized to create a variety of derivatives with potentially useful properties.

The major products resulting from these reactions include 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile from oxidation reactions and 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethylamine from nitrile reduction. Various substituted derivatives can also be formed depending on the specific nucleophiles or reagents used in the reactions .

Biochemical Properties

Interactions with Biomolecules

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile can interact with various biomolecules through both covalent and non-covalent interactions. The formyl group can form covalent bonds with nucleophilic residues in proteins, such as the side chains of lysine, cysteine, or histidine, potentially leading to enzyme inhibition or activation. The nitrile group can interact with metal ions, affecting the activity of metalloenzymes .

These interactions are significant in the context of medicinal chemistry and biochemical research, as they can modulate protein function and influence cellular processes. For instance, the compound can potentially act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of the formyl group to a carboxylic acid. Additionally, the nitrile group may participate in nucleophilic addition reactions with amino acids and peptides, forming stable adducts .

Cellular Effects

Research indicates that pyrrole derivatives, including compounds similar to 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, can affect various cellular processes. These effects include modulation of cell signaling pathways, alterations in gene expression, and influences on cellular metabolism.

At the molecular level, the compound may affect the activity of transcription factors, leading to changes in gene expression profiles. It might also alter the activity of key metabolic enzymes, resulting in shifts in metabolic fluxes and metabolite levels. These cellular effects contribute to the potential biological activities of the compound, which include anticancer, antimicrobial, and anti-inflammatory properties.

The temporal dynamics of these effects in laboratory settings are also noteworthy. The compound's stability and degradation patterns influence its long-term effects on cellular function. While it generally remains stable under standard storage conditions, extreme pH or temperature may cause degradation. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and metabolism .

Comparison with Similar Compounds

To better understand the unique properties and potential applications of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, it is useful to compare it with structurally related compounds. Similar compounds include 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile, which lacks the formyl group, and 2-(3-formyl-1H-pyrrol-1-yl)acetonitrile, which lacks the methyl groups .

The absence of the formyl group in 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile would significantly reduce its reactivity toward nucleophiles and oxidizing agents. This would also affect its interactions with biological systems, potentially reducing its biological activity. Conversely, the absence of methyl groups in 2-(3-formyl-1H-pyrrol-1-yl)acetonitrile would alter its steric and electronic properties, potentially increasing the reactivity of the pyrrole ring toward electrophilic substitution but reducing its lipophilicity.

The unique combination of functional groups in 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile—specifically, the formyl group, the nitrile group, and the methyl substituents—provides a balance of reactivity and stability that makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .

Current Research and Future Directions

Current research on 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile and related pyrrole derivatives is focused on exploring their potential applications in medicinal chemistry, particularly in the context of anticancer, antimicrobial, and anti-inflammatory activities. The compound's unique structure and reactivity make it an interesting subject for synthetic methodology development, structure-activity relationship studies, and drug discovery efforts.

Future research directions may include:

-

Development of Novel Synthetic Routes: More efficient and sustainable methods for the synthesis of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile and its derivatives.

-

Exploration of Biological Activities: Comprehensive studies to elucidate the mechanisms underlying its potential anticancer and antimicrobial properties.

-

Structure Modification Studies: Systematic modifications of the compound's structure to enhance its biological activity or improve its physicochemical properties.

-

Application in Materials Science: Investigation of its potential use in the development of new materials with specific optical, electronic, or mechanical properties.

These research endeavors will contribute to a deeper understanding of the compound's properties and expand its range of applications across multiple scientific and industrial domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume